molecular formula C18H18N2O5 B15182130 1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-((2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)methylene)- CAS No. 172753-45-6

1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-((2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)methylene)-

Cat. No.: B15182130
CAS No.: 172753-45-6
M. Wt: 342.3 g/mol
InChI Key: DAYKLCFLRRWNRT-UHFFFAOYSA-N
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Description

1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-((2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)methylene)- is a complex organic compound with a heterocyclic core It is known for its unique structure, which includes a dioxane ring fused with a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-((2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)methylene)- typically involves the condensation of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid . This reaction forms the dioxane ring structure. The quinoline moiety is then introduced through a subsequent reaction involving dimethylamino and oxo groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-((2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)methylene)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which are of interest for their potential biological activities.

Scientific Research Applications

1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-((2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)methylene)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-((2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)methylene)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific biological context and the target enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-((2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)methylene)- is unique due to its combination of a dioxane ring and a quinoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

172753-45-6

Molecular Formula

C18H18N2O5

Molecular Weight

342.3 g/mol

IUPAC Name

5-[[2-(dimethylamino)-4-oxo-1H-quinolin-3-yl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C18H18N2O5/c1-18(2)24-16(22)12(17(23)25-18)9-11-14(21)10-7-5-6-8-13(10)19-15(11)20(3)4/h5-9H,1-4H3,(H,19,21)

InChI Key

DAYKLCFLRRWNRT-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(=CC2=C(NC3=CC=CC=C3C2=O)N(C)C)C(=O)O1)C

Origin of Product

United States

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